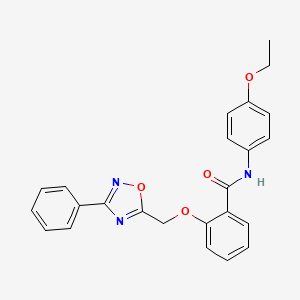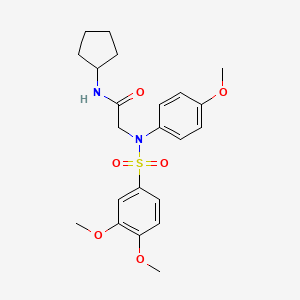
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, also known as CP-690,550, is a chemical compound that has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide works by inhibiting the activity of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways that activate T cells, which play a critical role in the development of autoimmune diseases. By inhibiting the activity of JAK enzymes, N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide can reduce the activity of T cells and prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been shown to reduce the activity of T cells, which play a critical role in the development of autoimmune diseases. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the development of autoimmune diseases. N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide is that it has been extensively studied for its potential use in treating autoimmune diseases, and its mechanism of action is well understood. However, one limitation of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide is that it can have side effects such as an increased risk of infection, and it may not be effective for all patients.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide. One direction is to investigate the potential use of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide in treating other autoimmune diseases. Another direction is to investigate the potential use of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, future research could investigate the long-term safety and efficacy of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide.
Synthesemethoden
The synthesis of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide involves several steps. The first step is the preparation of 3,4-dimethoxy-N-(4-methoxyphenyl)aniline, which is then reacted with cyclopentyl isocyanate to form N-cyclopentyl-3,4-dimethoxy-N-(4-methoxyphenyl)aniline. This compound is then reacted with chloroacetyl chloride to form N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, which is N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the activity of T cells, which play a critical role in the development of autoimmune diseases. N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has also been studied for its potential use in preventing organ transplant rejection.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-28-18-10-8-17(9-11-18)24(15-22(25)23-16-6-4-5-7-16)31(26,27)19-12-13-20(29-2)21(14-19)30-3/h8-14,16H,4-7,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKGCHUVBLHROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

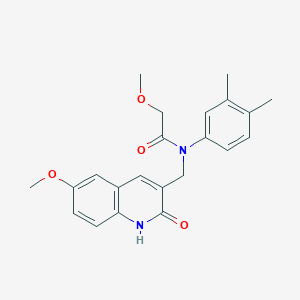
![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)
![2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7706238.png)
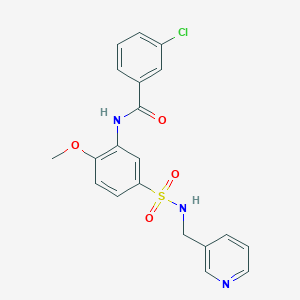

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7706255.png)
![1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide](/img/structure/B7706257.png)
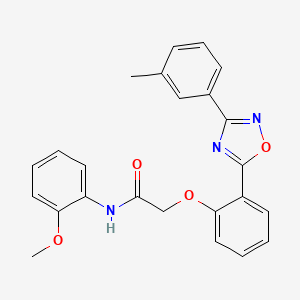
![N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706279.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-methoxypropyl)acetamide](/img/structure/B7706293.png)

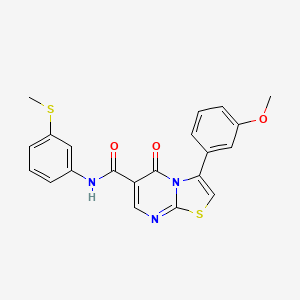
![3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706316.png)
